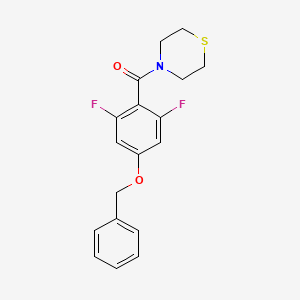
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group, two fluorine atoms, and a thiomorpholino group attached to a methanone backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Introduction of fluorine atoms: The 4-benzyloxybenzaldehyde is then subjected to electrophilic fluorination using a fluorinating agent like Selectfluor to introduce the fluorine atoms at the 2 and 6 positions.
Thiomorpholino group addition: The final step involves the reaction of the difluorinated intermediate with thiomorpholine in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or thiomorpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and thiomorpholino groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-2,6-difluorophenyl)methanone: Lacks the thiomorpholino group, making it less versatile in biological applications.
(4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone: Contains a morpholino group instead of a thiomorpholino group, which may alter its chemical reactivity and biological activity.
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidino)methanone: Contains a piperidino group, which can affect its binding properties and mechanism of action.
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is unique due to the presence of both benzyloxy and thiomorpholino groups, which provide a combination of chemical stability, reactivity, and biological activity. The fluorine atoms further enhance its properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F2NO2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2,6-difluoro-4-phenylmethoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17F2NO2S/c19-15-10-14(23-12-13-4-2-1-3-5-13)11-16(20)17(15)18(22)21-6-8-24-9-7-21/h1-5,10-11H,6-9,12H2 |
InChI Key |
OIOPELJAOZDYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


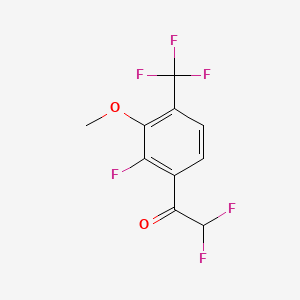
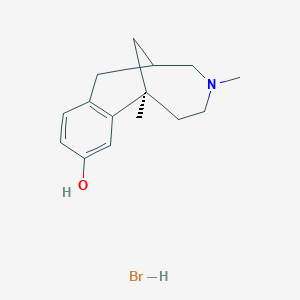
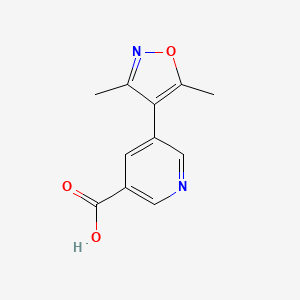
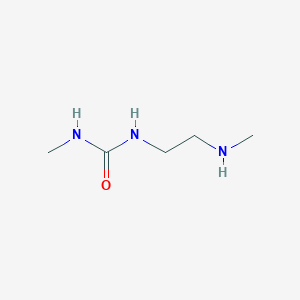
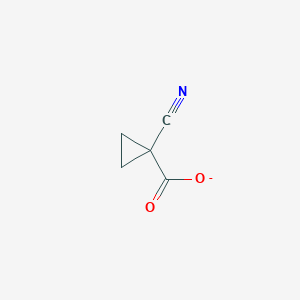
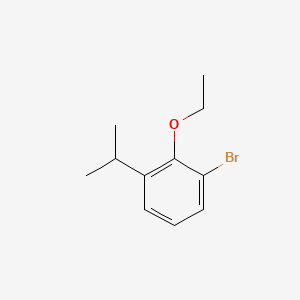
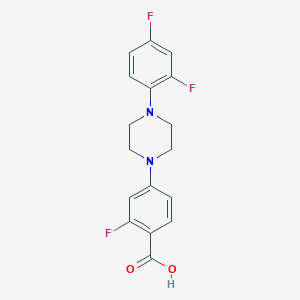
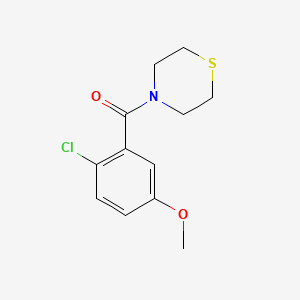
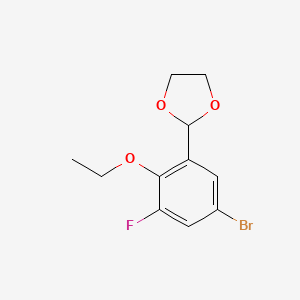
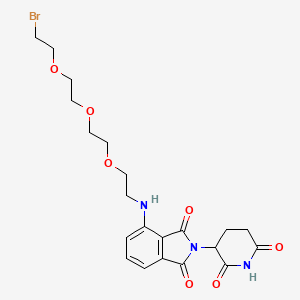
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)

